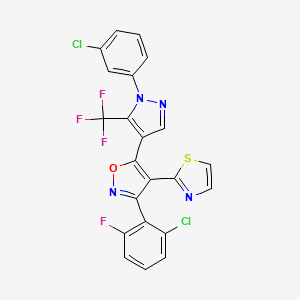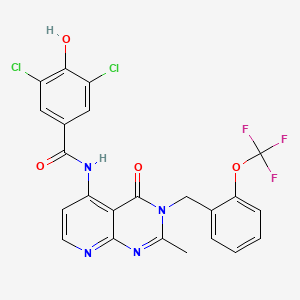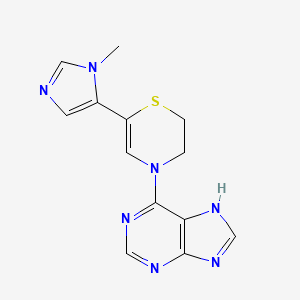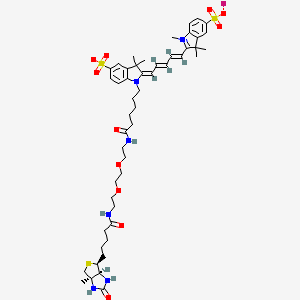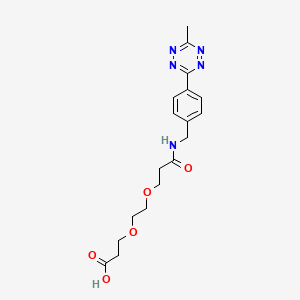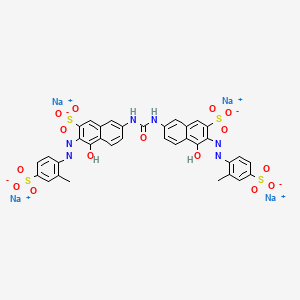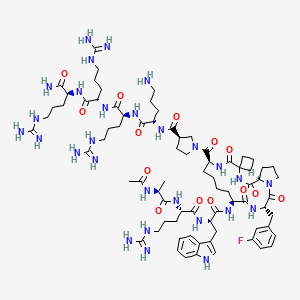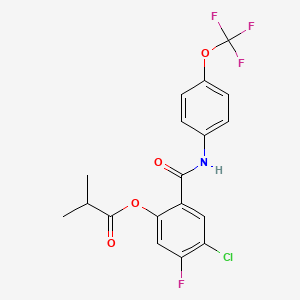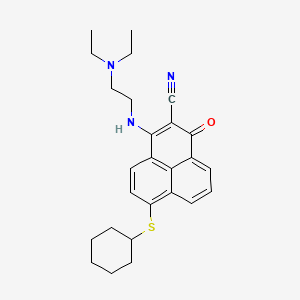
Hsp70-Bim Inhibitor S1g-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S1g-10 is a synthetic small molecule known for its role as an inhibitor of the interaction between heat shock protein 70 (Hsp70) and Bcl-2-interacting mediator of cell death (Bim). This compound has shown significant antitumor activity, particularly in chronic myeloid leukemia cells . The molecular formula of S1g-10 is C26H31N3OS, and it has a molecular weight of 433.61 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S1g-10 involves the optimization of 1-oxo-1H-phenalene-2,3-dicarbonitrile analogues. The synthetic route typically includes the following steps:
Formation of the phenalene core: This involves the cyclization of appropriate precursors to form the phenalene structure.
Introduction of functional groups: Specific functional groups are introduced to the phenalene core to enhance its inhibitory activity against Hsp70-Bim interaction.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of S1g-10 on a larger scale would likely involve similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
S1g-10 primarily undergoes reactions that involve its functional groups. These include:
Substitution reactions:
Oxidation and reduction reactions: Modifications to the oxidation state of the compound to enhance its activity.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and modification of S1g-10 include cyclohexylthiol, morpholine, and various nitriles.
Major Products
The major products formed from these reactions are analogues of S1g-10 with varying degrees of inhibitory activity against Hsp70-Bim interaction .
Applications De Recherche Scientifique
S1g-10 has a wide range of applications in scientific research:
Mécanisme D'action
S1g-10 exerts its effects by specifically inhibiting the interaction between Hsp70 and Bim. This inhibition disrupts the stabilization of oncogenic proteins and promotes apoptosis in cancer cells. The key molecular targets include the binding sites on Hsp70 and Bim, with critical residues such as TYR-149, THR-222, ALA-223, and GLY-224 playing significant roles in the binding mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness of S1g-10
S1g-10 stands out due to its potent inhibitory activity against Hsp70-Bim interaction and its significant antitumor activity in chronic myeloid leukemia cells. Its unique structure and functional groups contribute to its effectiveness and specificity .
Propriétés
Formule moléculaire |
C26H31N3OS |
|---|---|
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
6-cyclohexylsulfanyl-3-[2-(diethylamino)ethylamino]-1-oxophenalene-2-carbonitrile |
InChI |
InChI=1S/C26H31N3OS/c1-3-29(4-2)16-15-28-25-20-13-14-23(31-18-9-6-5-7-10-18)19-11-8-12-21(24(19)20)26(30)22(25)17-27/h8,11-14,18,28H,3-7,9-10,15-16H2,1-2H3 |
Clé InChI |
CFZOZLLGYXBIOC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC1=C(C(=O)C2=CC=CC3=C(C=CC1=C32)SC4CCCCC4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


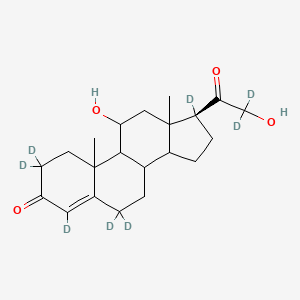
![(1S,4S,5R,9S,10S,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B12380208.png)
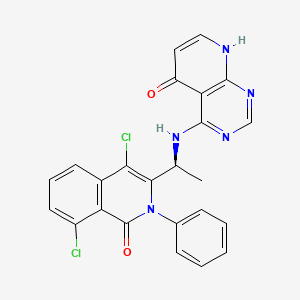
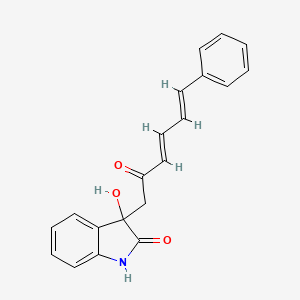

![4-[(E)-1-hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B12380236.png)
